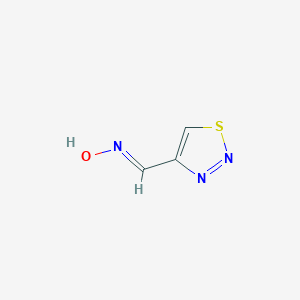

(NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiadiazoles are a significant class of compounds within heterocyclic chemistry, known for their wide range of applications and properties, including their use in medicinal chemistry due to their various biological activities. The synthesis and study of thiadiazole derivatives have been a subject of interest for many researchers, aiming to explore their potential applications and understand their chemical and physical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions of appropriate linear organic precursors. For example, 1,2,3-thiadiazoles can be synthesized through the oxidation and subsequent rearrangement of suitable precursors, demonstrating the versatility and reactivity of thiadiazole compounds (Looker & Wilson, 1965).

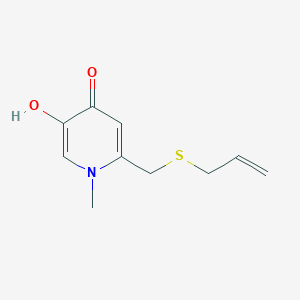

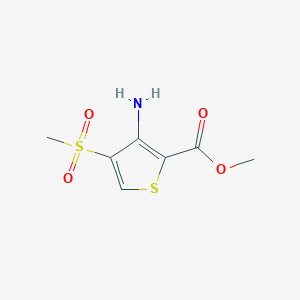

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of thiadiazole derivatives, providing detailed insights into their molecular geometry and confirming the presence of specific tautomeric forms in solid and liquid phases (Pyrih et al., 2023).

Chemical Reactions and Properties

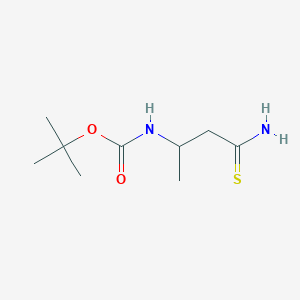

Thiadiazoles undergo various chemical reactions, including interactions with nucleophiles and electrophiles, showcasing their reactivity. Their chemical properties are influenced by the electronic effects and conformational freedom of their molecules, as well as their ability to form stable complexes with metals (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are often characterized through techniques like FT-IR, electronic, and mass spectroscopy (Vellaiswamy & Ramaswamy, 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are diverse, including their ability to act as ligands in coordination compounds, demonstrating fluorescence properties, and exhibiting various biological activities. These properties are determined through spectroscopic studies and biological assays, highlighting the functional versatility of thiadiazole compounds (Vellaiswamy & Ramaswamy, 2017).

Scientific Research Applications

Thiadiazole Compounds: Synthesis and Biological Significance

Thiadiazoles represent an important class of heterocyclic compounds noted for their versatility in organic synthesis and their wide range of pharmaceutical and biological applications. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. Their broad spectrum of biological activities has made them a focal point for researchers globally, motivating the development of new thiadiazole compounds that could offer improved efficacy and safety (Asif, 2016).

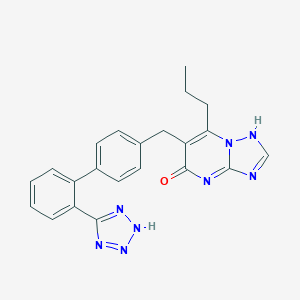

Pharmacological Potential of Thiadiazole Derivatives

Research has highlighted the promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties of newly synthesized phenothiazines containing thiadiazole derivatives. This indicates the potential of the thiadiazole core as a significant pharmacophoric moiety for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Synthesis and Biological Activities of Thiadiazolines

The synthesis of 1,3,4-thiadiazolines and related compounds has been explored, with major importance given to their pharmaceutical significance, including their biological activity against various microbial strains. This underlines the therapeutic potential of thiadiazole derivatives in medicinal chemistry (Yusuf & Jain, 2014).

Antidiabetic Potential of Thiadiazole Derivatives

The antidiabetic properties of thiadiazole ring-containing compounds have been summarized, showcasing their interaction with various biological targets such as sodium-glucose linked transporter, peroxisome proliferator-activated receptor, and dipeptidyl peptidase-4, among others. This highlights the importance of thiadiazole compounds in the development of new antidiabetic agents (Datar & Deokule, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZQLYOMDSQPDQ-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=NS1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Thiadiazole-4-carbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)